

# APX-115: A Pan-NADPH Oxidase Inhibitor for Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | APX-115  |           |
| Cat. No.:            | B2423854 | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

Introduction: **APX-115** is a potent, orally active, small molecule inhibitor of NADPH oxidase (NOX) enzymes. As a pan-NOX inhibitor, it targets multiple isoforms of this enzyme system, which are key sources of reactive oxygen species (ROS) in various pathological conditions. Oxidative stress is a well-established driver of cellular damage and dysfunction in a range of ophthalmic diseases, including dry eye disease (DED), diabetic retinopathy, glaucoma, and age-related macular degeneration (AMD). This technical guide provides an in-depth overview of **APX-115**, its mechanism of action, and its demonstrated and potential relevance in ophthalmology research, with a focus on preclinical findings.

#### **Core Mechanism of Action**

**APX-115** functions by inhibiting the activity of NADPH oxidase enzymes. These enzymes are crucial in the inflammatory and oxidative stress pathways. By blocking the action of NOX isoforms, **APX-115** effectively reduces the production of superoxide and other reactive oxygen species, thereby mitigating cellular damage.

#### **Quantitative Data Presentation**

The inhibitory activity of **APX-115** against various NOX isoforms has been quantified, and its efficacy has been demonstrated in preclinical models of ophthalmic disease.

#### Foundational & Exploratory

Check Availability & Pricing

| Parameter | Value   | Enzyme Target | Reference |
|-----------|---------|---------------|-----------|
| Ki        | 1.08 μΜ | NOX1          | [1][2][3] |
| Ki        | 0.57 μΜ | NOX2          | [1][2][3] |
| Ki        | 0.63 μΜ | NOX4          | [1][2][3] |

Table 1: Inhibitory Constants (Ki) of APX-115 for Human NOX Isoforms.



| Study                                       | Model                                                    | Treatment                                                                         | Key<br>Quantitative<br>Findings                                                                                                                                                                                                                          | Reference |
|---------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dry Eye Disease                             | Streptozotocin<br>(STZ)-induced<br>diabetic rat<br>model | APX-115A (10<br>mg/ml solution)<br>eye drops, three<br>times a day for 1<br>month | - Significantly increased tear volume compared to saline-treated diabetic controls Significantly attenuated the diabetes-induced increase in NOX2 expression in the corneal epithelium Did not significantly affect body weight or blood glucose levels. | [4][5]    |
| EBV-Infected<br>Retinal Epithelial<br>Cells | ARPE-19/EBV<br>cell line                                 | APX-115A<br>(concentrations<br>not specified in<br>abstract)                      | - Induced apoptotic cell death specifically in EBV-infected ARPE-19 cells, with no effect on parental ARPE- 19 cells Increased cleavage of caspase-3 in a dose-dependent manner following NOX4 siRNA treatment.                                          | [6][7]    |



Table 2: Summary of Preclinical Efficacy Data for APX-115 in Ophthalmic Models.

## **Signaling Pathways**

**APX-115** modulates signaling pathways downstream of NOX activation, primarily by reducing ROS levels. This has implications for inflammatory responses, cellular apoptosis, and angiogenesis.





Click to download full resolution via product page



Figure 1: **APX-115** Mechanism of Action. **APX-115** inhibits multiple NOX isoforms, reducing ROS and downstream pathological effects.

# Experimental Protocols STZ-Induced Diabetic Rat Model for Dry Eye Disease[4] [5]

- Animal Model: Male Sprague Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).
- Treatment: **APX-115**A is dissolved in normal saline to a concentration of 10 mg/ml. 20 μl of the solution is administered as eye drops three times a day for one month. Control groups receive saline eye drops.
- Efficacy Evaluation:
  - Tear Secretion: Measured using a phenol red thread test.
  - Histology: Eyeball and lacrimal gland tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess morphological changes.
  - Immunohistochemistry: Expression of NOX2 in the cornea and lacrimal glands is evaluated using specific antibodies.

## In Vitro Model of EBV-Infected Retinal Epithelial Cells[6] [7]

- Cell Lines: Human retinal pigment epithelial cell line ARPE-19 and its Epstein-Barr virus (EBV)-infected counterpart (ARPE-19/EBV) are used.
- Treatment: Cells are treated with varying concentrations of APX-115A.
- Experimental Assays:
  - Cell Viability and Apoptosis: Assessed by propidium iodide (PI) and Annexin V staining followed by flow cytometry. Caspase-3 cleavage is measured by western blot.



- ROS Measurement: Intracellular ROS levels are quantified using flow cytometry after staining with a fluorescent probe.
- Protein Expression Analysis: Western blotting is used to measure the expression levels of proteins in the signaling pathways of interest, such as NOX4, LMP1, and components of the JNK and ERK pathways.
- siRNA Transfection: To confirm the role of specific proteins, cells are transfected with small interfering RNAs (siRNAs) to downregulate the expression of target genes like NOX4 and LMP1.

#### Relevance in Ophthalmology Research

The role of oxidative stress in the pathogenesis of numerous eye diseases makes NADPH oxidase a compelling therapeutic target.

#### **Diabetic Retinopathy**

Diabetic retinopathy is a leading cause of blindness and is characterized by retinal microvascular damage.[4][6] Hyperglycemia-induced oxidative stress is a key driver of this pathology.[6] Both NOX2 and NOX4 have been implicated in the increased ROS production in the diabetic retina, contributing to endothelial cell dysfunction, pericyte loss, and breakdown of the blood-retinal barrier.[7] By inhibiting these NOX isoforms, **APX-115** has the potential to mitigate the early cellular changes that lead to diabetic retinopathy.





Click to download full resolution via product page



Figure 2: **APX-115** in Diabetic Retinopathy. **APX-115** may prevent retinal damage by inhibiting NOX-mediated ROS production.

#### Glaucoma

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). Oxidative stress is a significant contributor to RGC death.[8] NOX1 and NOX2 are expressed in the retina and their activation is associated with RGC apoptosis and glial cell activation in models of glaucoma.[8][9] Therefore, a pan-NOX inhibitor like **APX-115** could offer a neuroprotective strategy for glaucoma by reducing oxidative stress in the retina.

## **Age-Related Macular Degeneration (AMD)**

Oxidative stress is a central element in the pathogenesis of both dry and wet AMD.[10] In AMD, chronic oxidative damage to the retinal pigment epithelium (RPE) and photoreceptors is a key initiating event. NOX1, NOX2, and NOX4 are expressed in the choroid and are involved in the generation of ROS that can promote inflammation and choroidal neovascularization (a hallmark of wet AMD) through the upregulation of vascular endothelial growth factor (VEGF).[10] By targeting these NOX isoforms, **APX-115** could potentially slow the progression of AMD by reducing oxidative damage and inhibiting pathological angiogenesis.





Click to download full resolution via product page



Figure 3: Potential Role of **APX-115** in AMD. By inhibiting NOX enzymes, **APX-115** could reduce key pathological features of AMD.

#### Conclusion

**APX-115** is a promising research tool and potential therapeutic candidate for a variety of ophthalmic diseases. Its ability to inhibit multiple NOX isoforms and thereby reduce oxidative stress addresses a fundamental pathological mechanism common to several sight-threatening conditions. The preclinical data, particularly in models of dry eye disease and in retinal epithelial cells, provide a strong rationale for further investigation of **APX-115** in the context of ophthalmology. Future research should focus on elucidating its efficacy in models of diabetic retinopathy, glaucoma, and AMD, as well as on its ocular pharmacokinetics and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cell-based assays to identify novel retinoprotective agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative mechanistic study of RPE cell death induced by different oxidative stresses PMC [pmc.ncbi.nlm.nih.gov]
- 4. APX-115A, a pan-NADPH oxidase inhibitor, reduces the degree and incidence rate of dry eye in the STZ-induced diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. APX-115A, a pan-NADPH Oxidase Inhibitor, Induces Caspase-dependent Cell Death by Suppressing NOX4-ROS Signaling in EBV-infected Retinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Autophagy regulates death of retinal pigment epithelium cells in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- To cite this document: BenchChem. [APX-115: A Pan-NADPH Oxidase Inhibitor for Ophthalmic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2423854#apx-115-and-its-relevance-in-ophthalmology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com